1,2,4-Trichloro-5-(difluoromethoxy)benzene
CAS No.: 1261853-01-3
Cat. No.: VC2721785
Molecular Formula: C7H3Cl3F2O
Molecular Weight: 247.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261853-01-3 |
|---|---|
| Molecular Formula | C7H3Cl3F2O |
| Molecular Weight | 247.4 g/mol |
| IUPAC Name | 1,2,4-trichloro-5-(difluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |
| Standard InChI Key | JSCVSZZRTYGNGK-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2,4-Trichloro-5-(difluoromethoxy)benzene consists of a benzene core with three chlorine atoms and a difluoromethoxy group arranged in a specific pattern. The molecular formula is C7H3Cl3F2O, with a calculated molecular weight of approximately 243.45 g/mol. The structure features three electron-withdrawing chlorine atoms positioned asymmetrically around the aromatic ring, creating a polarized electron distribution that influences the compound's chemical behavior.
Physical Properties
Based on the properties of structurally related halogenated aromatic compounds, the following physical characteristics can be inferred for 1,2,4-Trichloro-5-(difluoromethoxy)benzene:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Solid at room temperature | Typical of halogenated benzenes with similar molecular weight |
| Appearance | White to light brown crystalline solid | Common for halogenated aromatics |
| Melting Point | 80-95°C | Inferred from similar halogenated compounds |
| Boiling Point | 250-280°C | Estimated based on molecular weight and structure |
| Solubility | Low solubility in water, high in organic solvents | Characteristic of halogenated aromatics |
| Density | 1.5-1.7 g/cm³ | Consistent with similar halogenated compounds |
| Vapor Pressure | Low at room temperature | Expected for compounds of this molecular weight |
The presence of three chlorine atoms and a difluoromethoxy group likely increases the compound's lipophilicity while decreasing water solubility, a characteristic observed in similar halogenated aromatic compounds. The asymmetric substitution pattern would also contribute to a permanent dipole moment, affecting intermolecular interactions and physical properties.
Chemical Reactivity
The chemical reactivity of 1,2,4-Trichloro-5-(difluoromethoxy)benzene is primarily influenced by the electron-withdrawing effects of the halogen substituents on the aromatic ring:
| Reaction Type | Expected Reactivity | Determining Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Low reactivity | Deactivating effect of halogen substituents |
| Nucleophilic Aromatic Substitution | Moderate to high reactivity at positions 1, 2, 4 | Electron-withdrawing halogens activate toward nucleophilic attack |
| Reduction Reactions | Susceptible to reductive dehalogenation | C-Cl bonds can be cleaved under appropriate conditions |
| Oxidation Reactions | Resistant to oxidation | Stability conferred by aromatic system and halogens |
| Metal-Catalyzed Coupling | Potential reactivity at chlorinated positions | Chlorine atoms can serve as leaving groups in cross-coupling reactions |
The difluoromethoxy group presents an additional reactive site, with the C-H bond potentially participating in certain reactions due to the electron-withdrawing effect of the adjacent fluorine atoms. This structural feature adds complexity to the compound's reactivity profile compared to simple trichlorobenzenes.
Synthesis and Preparation Methods
| Synthetic Approach | Key Steps | Advantages/Challenges |
|---|---|---|
| Sequential Halogenation | 1. Preparation of difluoromethoxybenzene 2. Selective chlorination at positions 1, 2, 4 | Challenge: Achieving regioselectivity for chlorination |
| Functional Group Introduction | 1. Start with 1,2,4-trichlorobenzene 2. Introduction of difluoromethoxy group at position 5 | Challenge: Selective functionalization at position 5 |
| Halogen Exchange | 1. Start with a precursor with different halogen pattern 2. Selective halogen exchange reactions | Advantage: Can utilize more readily available starting materials |
| Cross-Coupling Strategy | 1. Use of prefunctionalized building blocks 2. Metal-catalyzed coupling reactions | Advantage: Greater control over substitution pattern |
The choice of synthetic route would depend on factors including availability of starting materials, required scale, desired purity, and economic considerations. Each approach presents unique challenges, particularly in achieving the desired regioselectivity for the substituents.
Purification Techniques
Once synthesized, 1,2,4-Trichloro-5-(difluoromethoxy)benzene would likely require purification using standard techniques for halogenated aromatic compounds:
| Purification Method | Application | Considerations |
|---|---|---|
| Recrystallization | Removal of soluble impurities | Selection of appropriate solvent system critical |
| Column Chromatography | Separation from structurally similar by-products | Can achieve high purity but may be impractical at scale |
| Distillation | Separation based on boiling point differences | May require vacuum distillation due to high boiling point |
| Sublimation | Purification of high-purity samples | Applicable if compound exhibits appropriate vapor pressure |
| Preparative HPLC | Analytical-grade purification | Expensive but highly effective for obtaining ultra-pure material |
The choice of purification method would depend on the specific impurities present, the required purity level, and the scale of production.
Comparative Analysis with Related Compounds
Structural Comparison with Similar Compounds
To better understand the properties of 1,2,4-Trichloro-5-(difluoromethoxy)benzene, comparison with structurally related compounds provides valuable insights:
The 1,2,4-trichlorobenzene core structure appears in the Library of Measurable Compounds with a molecular weight of 181.4 g/mol and chemical formula C6H3Cl3, serving as a base structure to understand modifications introduced by the difluoromethoxy group .
Property Comparison
The difluoromethoxy group likely enhances certain properties like metabolic stability and lipophilicity compared to the simpler 1,2,4-trichlorobenzene, while potentially introducing additional environmental persistence concerns due to the presence of C-F bonds.
| Application Domain | Potential Uses | Relevant Properties |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Functional group handles for further modification |
| Materials Science | Component in specialty polymers | Thermal stability, unique electronic properties |
| Analytical Chemistry | Reference standard | Well-defined structure with multiple functional groups |
| Process Chemistry | Intermediate in multi-step syntheses | Selective reactivity at different positions |
| Specialty Chemicals | High-performance additives | Stability and specific physical properties |
The unique combination of chlorine atoms and a difluoromethoxy group provides multiple sites for potential functionalization, making this compound potentially valuable as a versatile building block in chemical synthesis.
Research Applications
In research settings, 1,2,4-Trichloro-5-(difluoromethoxy)benzene may serve important functions:
| Research Field | Potential Application | Significance |
|---|---|---|
| Medicinal Chemistry | Pharmacophore development | Difluoromethoxy group as bioisostere in drug discovery |
| Agrochemical Research | Development of crop protection agents | Halogenated aromatics common in pesticide structures |
| Materials Research | Development of functional materials | Contribution to specific electronic or physical properties |
| Environmental Science | Model compound for degradation studies | Understanding fate of complex halogenated compounds |
| Structure-Activity Relationship Studies | Probe for biological activity | Systematic evaluation of halogenated aromatics |
The difluoromethoxy group is of particular interest in medicinal chemistry as a bioisostere that can modulate drug properties including lipophilicity, metabolic stability, and bioavailability, making this compound potentially valuable in pharmaceutical research contexts.
Environmental Implications
Environmental Fate and Transport
Halogenated aromatic compounds like 1,2,4-Trichloro-5-(difluoromethoxy)benzene typically present significant environmental persistence. Based on studies of related compounds, several environmental behaviors can be anticipated:
| Environmental Process | Expected Behavior | Evidence Base |
|---|---|---|
| Atmospheric Transport | Moderate volatility, potential for long-range transport | Common for semi-volatile halogenated compounds |
| Water Solubility and Transport | Low water solubility, potential for sediment association | Characteristic of halogenated aromatics |
| Soil Adsorption | Strong adsorption to soil organic matter | Consistent with lipophilic halogenated compounds |
| Bioaccumulation | Potential for bioaccumulation in lipid-rich tissues | Observed with similar halogenated aromatics |
| Persistence | High environmental persistence | C-F bonds highly resistant to degradation |
The combination of chlorine and fluorine substituents would likely contribute to environmental persistence, potentially raising concerns about long-term environmental impacts if the compound were released in significant quantities.
The research emphasizes "the need to monitor a broader spectrum of organohalide-respiring bacteria, including Dehalogenimonas, at sites contaminated with halogenated organic compounds" . This finding is particularly relevant for understanding the potential biodegradation of complex halogenated compounds like 1,2,4-Trichloro-5-(difluoromethoxy)benzene.
Toxicological Considerations
| Toxicological Endpoint | Potential Profile | Influential Factors |
|---|---|---|
| Acute Toxicity | Moderate to low acute toxicity | Based on structural similarity to other halogenated aromatics |
| Chronic Toxicity | Potential for chronic effects with long-term exposure | Common concern with persistent halogenated compounds |
| Bioaccumulation | Moderate to high potential | Lipophilicity suggests potential for tissue accumulation |
| Metabolism | Likely metabolized via cytochrome P450 enzymes | Common pathway for halogenated aromatics |
| Elimination | Potentially slow elimination | C-F bonds resistant to metabolic breakdown |
The difluoromethoxy group introduces additional complexity to the toxicological profile compared to simpler halogenated benzenes, potentially affecting metabolism and bioaccumulation patterns in biological systems.
Structure-Activity Relationships
Structure-activity relationships for halogenated aromatics suggest that the specific substitution pattern in 1,2,4-Trichloro-5-(difluoromethoxy)benzene may influence its biological interactions:
These structure-activity relationships provide a framework for understanding potential biological effects, though specific studies would be necessary to confirm actual biological activity.
Analytical Methods
Identification and Characterization Techniques
For identification and characterization of 1,2,4-Trichloro-5-(difluoromethoxy)benzene, several analytical techniques would be applicable:
| Analytical Technique | Application | Expected Results |
|---|---|---|
| NMR Spectroscopy | Structure confirmation | Characteristic patterns for aromatic protons and CHF2 group |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion at m/z 243, characteristic isotope pattern for Cl |
| IR Spectroscopy | Functional group identification | Characteristic bands for C-F, C-Cl, and C-O bonds |
| X-ray Crystallography | Definitive structure determination | Crystal structure showing exact bond lengths and angles |
| Chromatographic Methods | Purity assessment | Retention time comparison with standards |
These techniques collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.
Detection in Environmental Samples
For environmental monitoring, specialized analytical approaches would be required:
| Technique | Application | Detection Limits |
|---|---|---|
| GC-MS | Analysis in environmental extracts | Potentially sub-ppb levels |
| LC-MS/MS | Analysis in aqueous samples | Low ppb to ppt levels |
| Isotope Dilution Methods | Quantitative analysis | Enhanced accuracy for complex matrices |
| Solid-Phase Extraction | Sample preparation | Concentration of trace levels |
| Passive Sampling | Long-term monitoring | Time-weighted average concentrations |
These methods would be essential for monitoring the compound in environmental samples, particularly given its likely low water solubility and potential for adsorption to solid matrices.
Current Research Gaps and Future Directions
Identified Knowledge Gaps
The review of available literature reveals several critical knowledge gaps regarding 1,2,4-Trichloro-5-(difluoromethoxy)benzene:
| Research Area | Knowledge Gap | Significance |
|---|---|---|
| Synthesis | Optimized, scalable synthetic routes | Essential for both research and potential applications |
| Physical Properties | Accurate experimental determination of physical constants | Fundamental for understanding behavior and applications |
| Toxicological Profile | Comprehensive safety assessment | Critical for risk evaluation and regulatory considerations |
| Environmental Fate | Detailed understanding of degradation pathways | Necessary for environmental risk assessment |
| Biological Activity | Systematic evaluation of potential biological effects | Important for potential pharmaceutical applications |
These gaps represent opportunities for future research to develop a more comprehensive understanding of this compound.
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